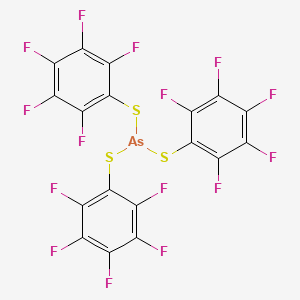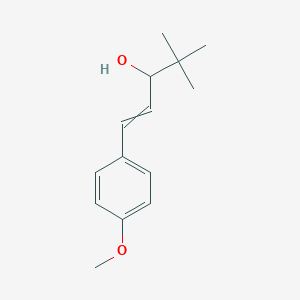![molecular formula C15H22O3 B13815160 (Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyvalerenic acid is a sesquiterpenoid compound found in the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. This compound is often studied for its potential therapeutic applications, particularly in the treatment of insomnia and anxiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method involves the extraction of valerian root using hydroalcoholic mixtures, followed by chromatographic separation to isolate hydroxyvalerenic acid. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to purify the compound .
Industrial Production Methods
In industrial settings, hydroxyvalerenic acid is typically extracted from valerian root using supercritical fluid extraction (SFE) with carbon dioxide. This method offers advantages such as higher yield and faster extraction times compared to traditional methods like percolation with ethanol . The extracted compound is then purified using chromatographic techniques to ensure high purity and concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyvalerenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydroxyvalerenic acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of hydroxyvalerenic acid, such as acetoxyvalerenic acid and valerenic acid. These derivatives are often studied for their enhanced pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Hydroxyvalerenic acid has a wide range of scientific research applications:
Chemistry: It is used as a marker for the qualitative and quantitative analysis of valerian root extracts.
Wirkmechanismus
Hydroxyvalerenic acid exerts its effects primarily by modulating the GABA-A receptors in the brain. This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound binds to specific sites on the GABA-A receptor complex, altering its conformation and increasing its affinity for GABA .
Vergleich Mit ähnlichen Verbindungen
Hydroxyvalerenic acid is often compared with other valerenic acid derivatives, such as:
Valerenic Acid: The primary active compound in valerian root, known for its sedative effects.
Acetoxyvalerenic Acid: Another derivative with similar pharmacological properties but different potency and efficacy.
Valerenal: A related compound that also contributes to the overall effects of valerian root extracts.
Hydroxyvalerenic acid is unique due to its specific binding affinity to GABA-A receptors and its distinct pharmacokinetic profile, making it a valuable compound for therapeutic applications.
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(6-9(2)15(17)18)14-10(3)13(16)7-12(8)14/h6,8,11-13,16H,4-5,7H2,1-3H3,(H,17,18)/b9-6-/t8-,11-,12-,13?/m0/s1 |
InChI-Schlüssel |
LHSNXDDJSAHAFU-CGCCGABNSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)O)C)/C=C(/C)\C(=O)O |
Kanonische SMILES |
CC1CCC(C2=C(C(CC12)O)C)C=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


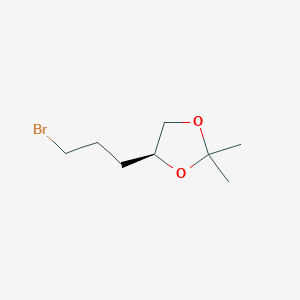

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
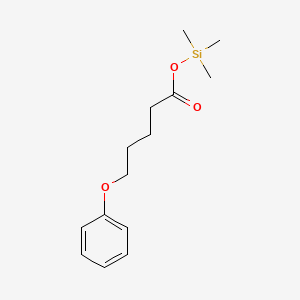
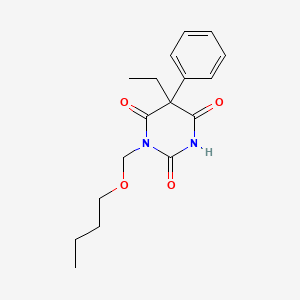


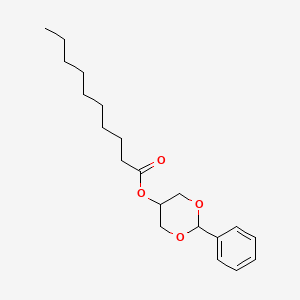

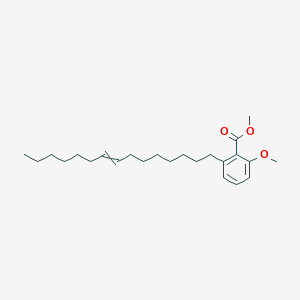
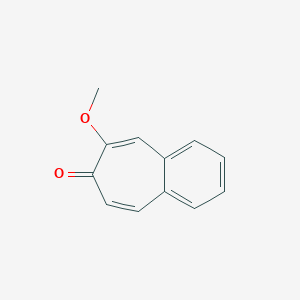
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
